1-(2-(2,2-Diphenylacetoxy)ethyl)-2,4,6-trimethylpyridin-1-ium
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Overview
Description
1-(2-(2,2-Diphenylacetoxy)ethyl)-2,4,6-trimethylpyridin-1-ium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with a 2,2-diphenylacetoxy group and a trimethyl group, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2,2-Diphenylacetoxy)ethyl)-2,4,6-trimethylpyridin-1-ium typically involves a multi-step process:
Formation of the Pyridinium Core: The initial step involves the synthesis of the pyridinium core, which can be achieved through the reaction of 2,4,6-trimethylpyridine with an appropriate alkylating agent under controlled conditions.
Introduction of the 2,2-Diphenylacetoxy Group: This step involves the esterification of the pyridinium core with 2,2-diphenylacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Final Assembly:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2,2-Diphenylacetoxy)ethyl)-2,4,6-trimethylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium core, where nucleophiles replace existing substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-(2,2-Diphenylacetoxy)ethyl)-2,4,6-trimethylpyridin-1-ium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(2-(2,2-Diphenylacetoxy)ethyl)-2,4,6-trimethylpyridin-1-ium involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-(2-(2,2-Diphenylacetoxy)ethyl)-4-methylpyridin-1-ium
- 1-(2-(2,2-Diphenylacetoxy)ethyl)-3,5-dimethylpyridin-1-ium
Comparison: Compared to similar compounds, 1-(2-(2,2-Diphenylacetoxy)ethyl)-2,4,6-trimethylpyridin-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution on the pyridinium core enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H26NO2+ |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-(2,4,6-trimethylpyridin-1-ium-1-yl)ethyl 2,2-diphenylacetate |
InChI |
InChI=1S/C24H26NO2/c1-18-16-19(2)25(20(3)17-18)14-15-27-24(26)23(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-13,16-17,23H,14-15H2,1-3H3/q+1 |
InChI Key |
DHJZYZKZHKAZBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)CCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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